molecular formula C26H22N2NaO7S2 B594675 Bathocuproinedisulfonic acid disodium salt hydrate CAS No. 1257642-74-2

Bathocuproinedisulfonic acid disodium salt hydrate

Cat. No.: B594675
CAS No.: 1257642-74-2
M. Wt: 561.6 g/mol
InChI Key: ZTVOHAIVPLYHEY-UHFFFAOYSA-N
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Description

Bathocuproine disulfonic acid (BCDS) is a stable Cu+ chelator and BCDS-Cu+ inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine. It is an extracellular copper chelator.

Mechanism of Action

Target of Action

Bathocuproinedisulfonic acid disodium salt hydrate, also known as disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate hydrate, primarily targets copper ions (Cu+) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength .

Mode of Action

This compound acts as a stable Cu+ chelator . Chelation involves the formation of multiple bonds between a molecule (the chelator) and a metal ion (in this case, Cu+). In doing so, it effectively sequesters the copper ions, preventing them from participating in their typical biological activities .

Biochemical Pathways

By chelating copper ions, this compound can impact various biochemical pathways where copper is a key player. For instance, it can inhibit the activity of certain enzymes that require copper ions for their function . It has also been used as an electron chain-associated free radical production inhibitor for superoxide dismutase assay in cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily stem from its ability to chelate copper ions. By sequestering these ions, it can inhibit the function of copper-dependent enzymes and proteins, potentially leading to various downstream effects depending on the specific biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence and concentration of copper ions in the environment would directly affect its ability to act as a chelator. Moreover, factors such as pH and temperature could potentially influence its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

Bathocuproinedisulfonic acid disodium salt hydrate plays a significant role in biochemical reactions. It acts as a chelator in electron spin resonance spin trapping technique to study free radical generation . It is also used as a reagent for the determination of Cu and Cu-protein complexes .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It is an extracellular copper chelator . It inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to chelate Cu+ ions. This chelation ability allows it to inhibit the activity of certain enzymes, such as the HIV-1 wild type protease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been used to study free radical generation in rats with acute sodium formate poisoning .

Properties

CAS No.

1257642-74-2

Molecular Formula

C26H22N2NaO7S2

Molecular Weight

561.6 g/mol

IUPAC Name

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate

InChI

InChI=1S/C26H20N2O6S2.Na.H2O/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;1H2

InChI Key

ZTVOHAIVPLYHEY-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].O.[Na+].[Na+]

Canonical SMILES

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O.O.[Na]

Origin of Product

United States
Customer
Q & A

Q1: How does Bathocuproinedisulfonic acid disodium salt hydrate contribute to the functionality of the Cu-T1 sensor?

A1: this compound (BCS) plays a crucial role in the Cu-T1 sensor by selectively binding to Copper(I) ions. [] This interaction forms a stable Cu(I)-BCS complex in aqueous solutions. The formation of this complex significantly alters the longitudinal relaxation time (T1) of water protons compared to a solution containing free Copper(II) ions. This difference in T1 values serves as the measurable signal in the Cu-T1 sensor. Essentially, BCS enables the detection of redox reactions involving Copper(II) and Copper(I) by creating a distinct and measurable change in the magnetic environment. []

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